Biotin-PEG5-NH-Boc
Overview
Description
Biotin-PEG5-NH-Boc is a compound that consists of biotin, a polyethylene glycol (PEG) spacer, an amino group (NH), and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.
Mode of Action
This compound operates by connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, this compound triggers the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure . PEGylation, or the addition of PEG to a molecule, can alter the pharmacokinetics of various drugs, improving their therapeutic potential . PEGylation can lead to a longer circulating half-life of the drug, altering the balance between pharmacodynamic and pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can disrupt the normal function of these proteins within cells, potentially leading to therapeutic effects depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its PEG component, allows it to be used in aqueous reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Biotin-PEG5-NH-Boc plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands, leading to the degradation of the target protein .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the target proteins and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a linker in PROTACs, enables this process by connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps form . Over time, these PROTACs may degrade, leading to a decrease in their effectiveness . The specific temporal effects can vary depending on the specific PROTAC and the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in PROTACs, its effects are likely to be indirect and dependent on the properties of the PROTACs it helps form .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. As a linker in PROTACs, it is likely to be involved in the metabolic pathways related to protein degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. As a component of PROTACs, its distribution is likely to be influenced by the properties of the PROTACs it helps form .
Subcellular Localization
The subcellular localization of this compound is not well-studied. As a component of PROTACs, its localization is likely to be influenced by the properties of the PROTACs it helps form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG5-NH-Boc typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a polyethylene glycol (PEG) derivative containing an amino group to form biotin-PEG5-NH2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and Boc2O are used.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG5-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield biotin-PEG5-NH2.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Conjugation: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Major Products
Biotin-PEG5-NH2: Formed after Boc deprotection.
Biotin-PEG5-NH-R: Formed after conjugation with a functional group R.
Scientific Research Applications
Biotin-PEG5-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.
Biology: Employed in the labeling and purification of proteins due to its biotin moiety, which binds strongly to streptavidin.
Medicine: Utilized in drug delivery systems to target specific proteins for degradation, offering potential therapeutic applications.
Industry: Applied in the development of biosensors and diagnostic tools due to its ability to modify surfaces with biotin .
Comparison with Similar Compounds
Biotin-PEG5-NH-Boc is unique due to its combination of biotin, PEG spacer, and Boc-protected amine. Similar compounds include:
Biotin-PEG3-NH-Boc: Shorter PEG spacer, leading to different solubility and flexibility properties.
Biotin-PEG5-NH2: Lacks the Boc protecting group, making it more reactive but less stable.
Biotin-PEG5-COOH: Contains a carboxyl group instead of an amino group, leading to different conjugation chemistry .
This compound stands out due to its balanced properties of stability, reactivity, and flexibility, making it a versatile tool in various scientific applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPDJYPEFICFA-FIXSFTCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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